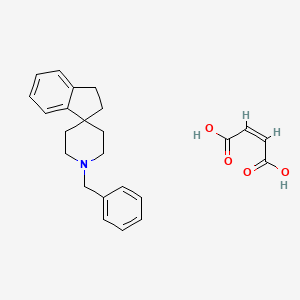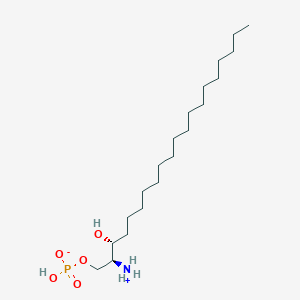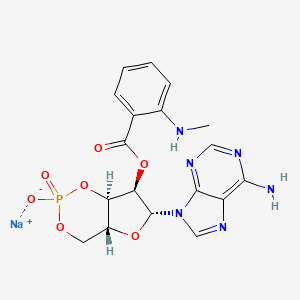
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate: is a synthetic glucocorticoid derivative of prednisolone. It is primarily used in research settings for its anti-inflammatory and immunosuppressive properties. The compound has a molecular formula of C27H38O6 and a molecular weight of 458.59 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate typically involves the esterification of 6α-Methyl Prednisolone with ethyl orthopropionate. The reaction is carried out under anhydrous conditions using a suitable catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed in an organic solvent like toluene until the desired product is formed. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is isolated and purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
Chemistry: 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is used in cell biology research to study the effects of glucocorticoids on cell signaling pathways and gene expression.
Medicine: In medical research, it is used to investigate the anti-inflammatory and immunosuppressive effects of glucocorticoids. It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of glucocorticoids.
Industry: The compound is used in the development of new pharmaceutical formulations and as a standard in quality control processes.
Mécanisme D'action
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .
Comparaison Avec Des Composés Similaires
Prednisolone: A glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Methylprednisolone: Another glucocorticoid with a similar mechanism of action but different pharmacokinetic properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness: 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate is unique due to its specific esterification, which may alter its pharmacokinetic profile and potentially enhance its stability and bioavailability compared to other glucocorticoids .
Propriétés
Numéro CAS |
85198-27-2 |
|---|---|
Formule moléculaire |
C27H38O6 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
(4R,6'S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-2-ethyl-11'-hydroxy-6',10',13'-trimethylspiro[1,3-dioxane-4,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',5-dione |
InChI |
InChI=1S/C27H38O6/c1-6-27(31-7-2)32-15-22(30)26(33-27)11-9-19-18-12-16(3)20-13-17(28)8-10-24(20,4)23(18)21(29)14-25(19,26)5/h8,10,13,16,18-19,21,23,29H,6-7,9,11-12,14-15H2,1-5H3/t16-,18-,19-,21-,23+,24-,25-,26-,27?/m0/s1 |
Clé InChI |
AFHMTUSMFCGKJH-ACASYORHSA-N |
SMILES isomérique |
CCC1(OCC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)C)O)C)OCC |
SMILES canonique |
CCC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)C)O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)

